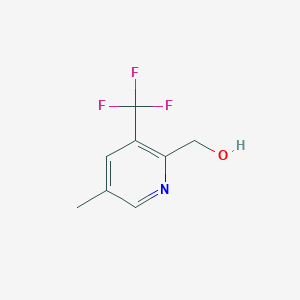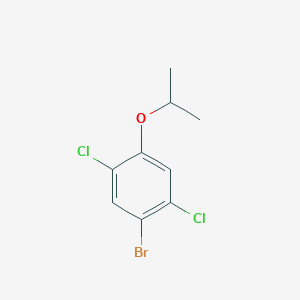
1-Bromo-2,5-dichloro-4-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,5-dichloro-4-isopropoxybenzene is an organic compound with the molecular formula C9H9BrCl2O It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,5-dichloro-4-isopropoxybenzene typically involves the bromination and chlorination of isopropoxybenzene derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 4-isopropoxybenzene.
Bromination: The compound undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: The brominated product is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,5-dichloro-4-isopropoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the isopropoxy group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can replace the halogen atoms.
Major Products Formed
Oxidation: The oxidation of the isopropoxy group can yield carboxylic acids or aldehydes.
Reduction: Reduction can produce alcohols.
Substitution: Substitution reactions can yield various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2,5-dichloro-4-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,5-dichloro-4-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups on the benzene ring make it more susceptible to attack by electrophiles, leading to the formation of substituted benzene derivatives. The compound can also interact with enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3,5-dichloro-2-isopropoxybenzene: Similar in structure but with different positions of the substituents.
2,4-Dichloro-1-isopropoxybenzene: Lacks the bromine substituent.
1-Bromo-2,4-dichlorobenzene: Lacks the isopropoxy group.
Uniqueness
1-Bromo-2,5-dichloro-4-isopropoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9BrCl2O |
|---|---|
Peso molecular |
283.97 g/mol |
Nombre IUPAC |
1-bromo-2,5-dichloro-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrCl2O/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3 |
Clave InChI |
COZAFCAWWXXPPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


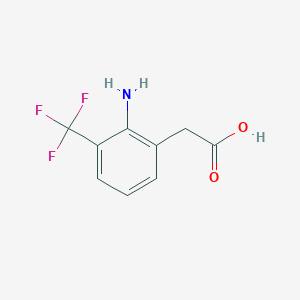
![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol](/img/structure/B13005547.png)
![methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13005548.png)
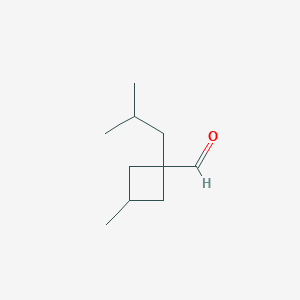
![2-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13005567.png)
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
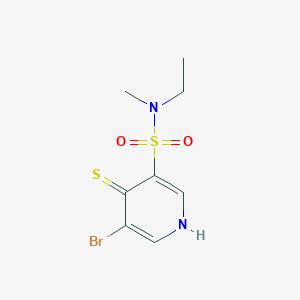

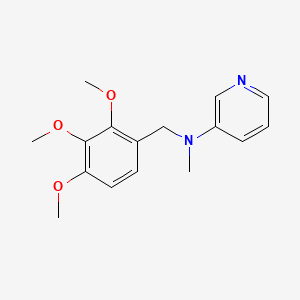
![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
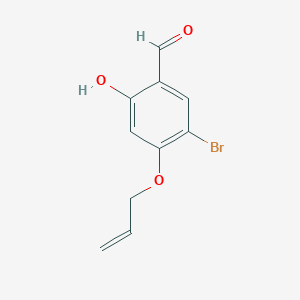
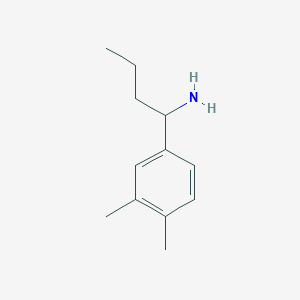
![D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)
